molecular formula C8H10OS B3426074 (S)-(-)-Methyl p-tolyl sulfoxide CAS No. 5056-07-5

(S)-(-)-Methyl p-tolyl sulfoxide

Cat. No.: B3426074
CAS No.: 5056-07-5
M. Wt: 154.23 g/mol
InChI Key: FEVALTJSQBFLEU-UHFFFAOYSA-N
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Description

(S)-(-)-Methyl p-tolyl sulfoxide (CAS: 934-72-5) is a chiral sulfoxide characterized by a sulfinyl group (-S(O)-) bonded to a methyl group and a p-tolyl (4-methylphenyl) substituent. Its (S)-configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications . It is synthesized via methods such as Grignard reactions (e.g., sulfinate conversion ), enzymatic oxidation , or directed evolution of monooxygenases .

Properties

IUPAC Name

1-methyl-4-[(S)-methylsulfinyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVALTJSQBFLEU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5056-07-5
Record name 1-Methyl-4-[(S)-methylsulfinyl]benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-Methyl p-tolyl sulfoxide can be synthesized through the oxidation of methyl p-tolyl sulfide. One common method involves using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of enantioselective oxidation processes. These processes utilize chiral catalysts or biocatalysts to achieve high enantiomeric excess. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

(S)-(-)-Methyl p-tolyl sulfoxide can undergo oxidation to form methyl p-tolyl sulfone. This reaction typically employs strong oxidizing agents under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solutionMethyl p-tolyl sulfone85-90%
m-CPBADichloromethane, 0°CMethyl p-tolyl sulfone92%
H₂O₂Acetic acid, 25°CMethyl p-tolyl sulfone78%

The stereochemical integrity of the sulfur center is generally preserved during oxidation.

Reduction Reactions

Reduction regenerates the sulfide precursor, critical for reversible sulfur-based transformations:

Reducing Agent Conditions Product Stereochemical Outcome Reference
LiAlH₄Diethyl ether, refluxMethyl p-tolyl sulfideRacemization observed
NaBH₄Methanol, 25°CMethyl p-tolyl sulfidePartial retention

Reductive cleavage proceeds via nucleophilic attack at sulfur, with solvent polarity influencing stereochemical outcomes .

Substitution Reactions

The sulfoxide group acts as a leaving group or participates in nucleophilic displacement:

Nucleophile Conditions Product Key Observation Reference
Arenesulfinic estersTHF, -78°COptically active β-disulfoxidesChiral induction (95% ee)
NitronesDMF, 0°C to 25°Cα-Substituted N-hydroxylaminesRetention of configuration
Allyl silanesSiCl₄, CH₂Cl₂, 25°CHomoallylic alcoholsLewis base activation mechanism

In reactions with arenesulfinic esters, α-sulfinylcarbanion intermediates enable stereoselective C–S bond formation .

Surface-Mediated Dissociation

On Au(111) surfaces, this compound undergoes partial S–CH₃ bond cleavage, producing p-tolyl sulfinyl (CH₃C₆H₄SO⁻) and methyl radicals :

  • Activation Barrier : 0.32 eV (on Au vs. 1.61 eV in gas phase) .

  • Kinetics : Dissociation rate increases with prolonged surface exposure (evidenced by S 2p and O 1s XPS) .

  • Mechanism : Adsorption-induced polarization weakens the S–CH₃ bond, favoring radical formation .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C via C–S bond cleavage.

  • Photochemical Behavior : UV irradiation induces sulfinyl-to-sulfenate rearrangements in coordination complexes (not observed in free sulfoxide) .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of MTSO is in asymmetric synthesis, where it serves as a chiral auxiliary. The sulfinyl group in MTSO allows for the induction of chirality during chemical reactions, making it valuable for synthesizing enantiomerically pure compounds.

Case Study: Kinetic Resolution

A notable example involves the kinetic resolution of methyl aryl sulfides to produce sulfoxides with high enantiomeric excess (ee). By employing (R)-(+)-binaphthol as a chiral ligand, researchers achieved ee values up to 96% in the oxidation process, demonstrating MTSO's effectiveness in asymmetric transformations .

Catalysis

MTSO acts as a Lewis base and is utilized as an activator in various catalytic reactions, including the aza-Diels-Alder reaction. This reaction benefits from MTSO's ability to stabilize intermediates and enhance reaction rates.

Table 1: Catalytic Reactions Involving MTSO

Reaction TypeRole of MTSOReference
Aza-Diels-AlderActivator
Nucleophilic SubstitutionNucleophile
Diastereoselective AdditionChiral auxiliary

Synthesis of Complex Molecules

MTSO is instrumental in the synthesis of complex natural products and pharmaceuticals. Its ability to induce chirality allows for the selective formation of stereogenic centers in multi-step synthetic pathways.

Case Study: Natural Product Synthesis

In a convergent synthesis approach, β-hydroxy sulfoxides derived from MTSO were transformed into chiral epoxides, which are crucial intermediates for various natural products. This method highlights MTSO's versatility in organic synthesis .

Structural Studies and Dynamics

Recent studies utilizing techniques such as chirped-pulse Fourier transform microwave spectroscopy have provided insights into the internal dynamics and structural characteristics of MTSO. These studies reveal the compound's conformational flexibility and its effects on reactivity and stereochemistry.

Key Findings:

  • The pyramidal inversion at the sulfur center is facilitated upon optical excitation, indicating potential applications in photochemical processes .
  • The internal rotation barriers of substituents are influenced by electronic effects from the sulfoxide group, which can be exploited in designing selective reactions .

Mechanism of Action

The mechanism by which (S)-(-)-Methyl p-tolyl sulfoxide exerts its effects depends on the specific reaction it is involved in. As a chiral sulfoxide, it can act as a nucleophile or electrophile, participating in various chemical transformations. The presence of the sulfoxide group allows it to stabilize transition states and intermediates, facilitating the formation of chiral products.

Comparison with Similar Compounds

Key Observations :

  • Enzymatic systems (e.g., CHMO, CPO) exhibit tunable enantioselectivity for sulfoxides, unlike non-enzymatic catalysts, which often show poor discrimination .
  • Human flavin-containing monooxygenase (FMO1) preferentially forms (R)-methyl p-tolyl sulfoxide in kidney and fetal liver microsomes (>86% e.e.), but adult liver microsomes show minimal stereoselectivity (0–40% e.e.) due to isoform differences .

Oxidation Reactivity and Product Distribution

Substrate Oxidant/System Sulfoxide Yield Sulfone Yield Selectivity (SO:SO₂)
Methyl p-tolyl sulfide Hybrid polymer-oxocluster 68% 22% 3.1:1
Methyl phenyl sulfide Same as above 55% 35% 1.6:1
L-Methionine Variant P450 enzymes High Moderate Low discrimination

Data adapted from catalytic studies

Insights :

  • Methyl p-tolyl sulfide is oxidized to sulfoxide with higher selectivity (SO:SO₂ = 3.1:1) than methyl phenyl sulfide (1.6:1) under hybrid catalysts .
  • Feᴵⱽ=O species oxidize sulfoxides (e.g., methyl p-tolyl sulfoxide) to sulfones via oxygen transfer, a pathway distinct from radical-mediated oxidation .

Biological Activity

(S)-(-)-Methyl p-tolyl sulfoxide (MTSO) is a chiral sulfoxide compound with significant biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of MTSO, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

MTSO features a methyl group and a p-tolyl group attached to a sulfur atom, which is further bonded to an oxygen atom. Its unique chiral configuration allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds crucial in pharmaceuticals. The compound exhibits properties that make it useful in catalysis and drug development due to its ability to influence biological pathways.

The mechanisms through which MTSO exerts its biological activity include:

  • Catalytic Role : MTSO acts as a Lewis base catalyst in organic reactions, such as the aza-Diels-Alder reaction and allylation of aldehydes. These reactions are vital for synthesizing complex organic molecules that can exhibit biological activity.
  • Chirality and Drug Development : The chiral nature of MTSO enhances its utility in drug development, where chirality is crucial for pharmacodynamics and pharmacokinetics. Studies suggest that it can influence various biological pathways, although specific mechanisms remain under investigation.

Biological Activity Overview

Research indicates that MTSO exhibits significant biological activity, particularly in its interactions with various biological systems:

  • Antimicrobial Activity : MTSO has been studied for its potential antimicrobial properties. For instance, methionine sulfoxide reductase (Msr), which interacts with MTSO, plays a role in the reductive repair of oxidized methionine residues in proteins. This interaction is crucial for maintaining the function of certain proteins under oxidative stress conditions .
  • Antichlamydial Activity : In studies involving derivatives of sulfoxides, compounds similar to MTSO were found to selectively impair the growth of Chlamydia trachomatis without affecting host cell viability. These findings suggest that MTSO or its derivatives could serve as potential leads for developing new drugs targeting this pathogen .

Case Studies and Research Findings

  • Interaction with Methionine Sulfoxide Reductase :
    • Research has shown that Msr can reduce only the R isomer of methyl p-tolyl sulfoxide with an apparent KmK_m of 4.1 mM for the substrate. This interaction highlights the importance of MTSO in maintaining protein function during oxidative stress .
  • Spectroscopic Studies :
    • A study utilizing chirped-pulse Fourier transform microwave spectroscopy revealed insights into the internal dynamics of MTSO. The findings indicated a low energy barrier for internal rotation within the molecule, which could influence its reactivity and interactions in biological systems .
  • Photoelectron Circular Dichroism :
    • Experiments involving single-photon ionization demonstrated strong photoelectron circular dichroism (PECD) in MTSO, indicating its sensitivity to electronic configuration interactions. This property could be leveraged in photochemical applications and offers insights into the compound's chiral behavior .

Data Table: Biological Activities of this compound

Activity Type Description Reference
AntimicrobialImpairs growth of Chlamydia trachomatis without affecting host cells
Protein RepairReduces oxidized methionine residues via methionine sulfoxide reductase
Catalytic RoleActs as a Lewis base catalyst in organic reactions
Spectroscopic BehaviorExhibits low energy barrier for internal rotation
Chiral PropertiesDemonstrates strong PECD sensitivity

Q & A

Basic Research Questions

Q. What established methods enable the synthesis of (S)-(-)-Methyl p-tolyl sulfoxide with high enantiomeric excess (ee)?

  • Methodological Answer :

  • Asymmetric Oxidation : Utilize chiral catalysts (e.g., Sharpless-type conditions) or enzymes (e.g., biooxidation) to oxidize the corresponding sulfide precursor. For example, enantioselective oxidation of methyl p-tolyl sulfide using titanium-based chiral complexes can yield the sulfoxide with >99% ee .
  • Chiral Auxiliaries : Incorporate chiral auxiliaries like menthol derivatives during sulfoxide formation, followed by auxiliary removal under mild acidic conditions .
  • Purification : High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak® columns) resolves enantiomers effectively. A silica gel column pre-purification removes starting materials, followed by reversed-phase HPLC for final isolation .

Q. Which analytical techniques are most reliable for confirming enantiomeric purity?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol mobile phases. Retention times and peak areas quantify ee (e.g., 99% ee reported in ).
  • Optical Rotation : Compare specific rotation values to literature data (e.g., [α]D²⁵ = -147° for (S)-(-)-enantiomer in chloroform) .
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers in ¹H NMR .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in asymmetric synthesis?

  • Methodological Answer :

  • Stereocontrol in Additions : The sulfoxide’s chiral sulfur directs nucleophilic attacks. For instance, its anion reacts with nitrones to form secondary amines with >90% stereoselectivity, governed by the (S)-configuration .
  • Retention of Configuration : Reactions with O-mesitylsulfonylhydroxylamine (MSH) yield sulfoximines with 98.5% retention of the original configuration, critical for synthesizing chiral catalysts .
  • Macrolide Synthesis : The (S)-sulfoxide serves as a rigid chiral template in lasiodiplodin synthesis, enabling controlled cyclization .

Q. What strategies mitigate racemization during multi-step syntheses involving this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct reactions below -20°C to slow sulfur inversion .
  • Aprotic Solvents : Use dichloromethane or THF to avoid proton exchange at sulfur .
  • Avoid Strong Acids/Bases : Replace aqueous workups with mild alternatives (e.g., Amberlyst® resin for neutralization) .

Q. How can researchers resolve contradictions in reported enantiomer recovery rates during HPLC purification?

  • Methodological Answer :

  • Column Screening : Test multiple chiral columns (e.g., Chiralpak® AD vs. AS) to optimize resolution .
  • Mobile Phase Optimization : Adjust isopropanol ratios in hexane (e.g., 10–20%) to balance retention time and peak symmetry .
  • Temperature Control : Maintain column temperature at 25°C ±1°C to ensure reproducibility .

Environmental and Safety Considerations

Q. What are the implications of using this compound in environmentally relevant reactions?

  • Methodological Answer :

  • Photochemical Stability : Under UV light, sulfoxides can generate SO₂ derivatives, which may react with polycyclic aromatic hydrocarbons (PAHs) at air-water interfaces, forming organosulfur pollutants .
  • Solvent Effects : Unlike DMSO, methyl p-tolyl sulfoxide shows negligible catalytic activity in biomass-derived reactions (e.g., HMF conversion), suggesting limited environmental persistence .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE Requirements : Wear N95 masks, nitrile gloves, and eyeshields to prevent inhalation/contact .
  • Work in Pairs : Mandatory for reactions using >100 mL volumes .
  • Waste Disposal : Neutralize with activated carbon before incineration to avoid sulfoxide degradation byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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